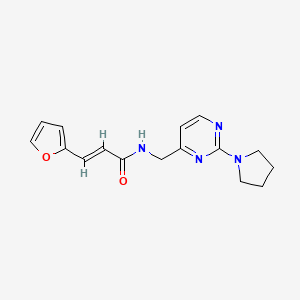
(E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its biochemical and physiological effects have been extensively studied.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide involves the reaction of furan-2-carboxaldehyde with pyrrolidine and 2-amino-4-(chloromethyl)pyrimidine, followed by the addition of acryloyl chloride to the resulting intermediate.
Starting Materials
Furan-2-carboxaldehyde, Pyrrolidine, 2-amino-4-(chloromethyl)pyrimidine, Acryloyl chloride
Reaction
Step 1: Furan-2-carboxaldehyde is reacted with pyrrolidine and 2-amino-4-(chloromethyl)pyrimidine in the presence of a base such as potassium carbonate to form the intermediate (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)prop-2-enamide., Step 2: Acryloyl chloride is added to the intermediate in the presence of a base such as triethylamine to form the final product (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide.
作用机制
The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide involves its ability to inhibit certain enzymes such as protein kinase C. This inhibition leads to a decrease in cellular processes that are regulated by this enzyme, such as cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
生化和生理效应
The biochemical and physiological effects of (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide have been extensively studied. This compound has been shown to have inhibitory effects on certain enzymes, as well as anticancer properties. Additionally, this compound has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide in lab experiments is its ability to inhibit certain enzymes and induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the research on (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide. One direction is the development of more potent and selective inhibitors of protein kinase C, which may have potential applications in the treatment of various diseases. Another direction is the investigation of the potential use of this compound in combination with other anticancer drugs, which may enhance its efficacy. Additionally, the investigation of the potential use of this compound in the treatment of inflammatory diseases may also be a future direction of research.
Conclusion:
In conclusion, (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide is a chemical compound that has potential applications in drug development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound may lead to the development of novel drugs for the treatment of various diseases.
科学研究应用
(E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide has been extensively studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes such as protein kinase C, which is involved in various cellular processes. This compound has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(6-5-14-4-3-11-22-14)18-12-13-7-8-17-16(19-13)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12H2,(H,18,21)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWXAOXACAOBAM-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B2382892.png)
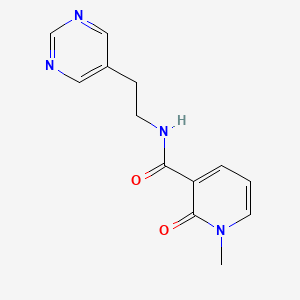
![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)
![3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2382897.png)
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)
![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)
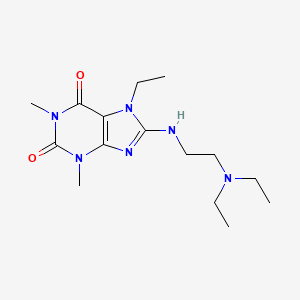
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)
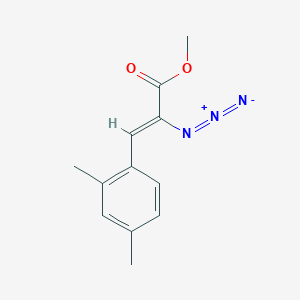
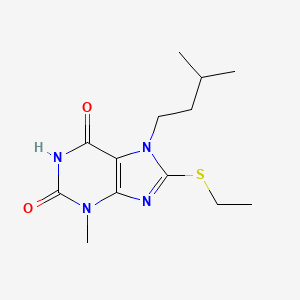
![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)
